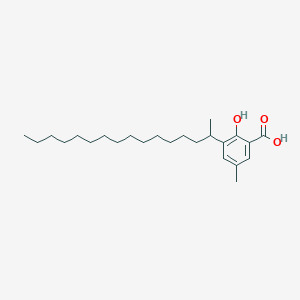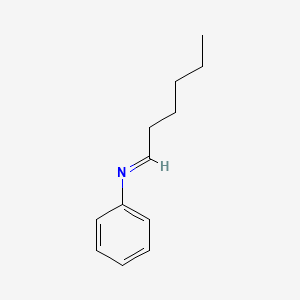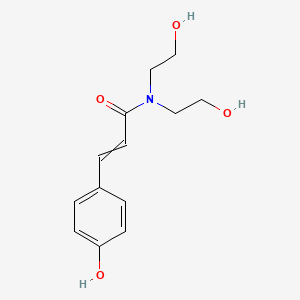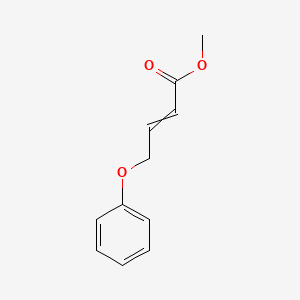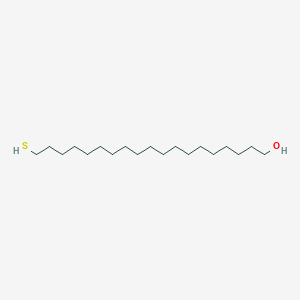![molecular formula C24H37N3O2 B14310701 6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide CAS No. 113961-81-2](/img/structure/B14310701.png)
6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with an octadecadienoic acid amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide typically involves the following steps:
Formation of the Amide Bond: The starting material, pyridine-3-carboxylic acid, is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amidation Reaction: The acid chloride is then reacted with octadeca-9,12-dienoic acid amine in the presence of a base like triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadecadienoic acid moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can target the amide group or the double bonds. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: H₂ gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄) for amide reduction.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of diols or carboxylic acids from the double bonds.
Reduction: Formation of saturated amides or alkanes.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its long-chain fatty acid moiety suggests it could interact with lipid membranes, influencing cell signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory or anticancer activities due to its ability to modulate biological pathways.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature.
Mecanismo De Acción
The mechanism by which 6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide exerts its effects involves its interaction with cellular membranes and proteins. The compound’s long hydrophobic chain allows it to embed in lipid bilayers, potentially altering membrane fluidity and signaling. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-[(Octadeca-9,12-dienoyl)amino]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
6-[(Octadeca-9,12-dienoyl)amino]pyridine-4-carboxamide: Carboxamide group at the 4-position.
6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-sulfonamide: Sulfonamide group instead of carboxamide.
Uniqueness
6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxamide group on the pyridine ring and the presence of the octadecadienoic acid moiety confer distinct properties that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Propiedades
Número CAS |
113961-81-2 |
|---|---|
Fórmula molecular |
C24H37N3O2 |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
6-(octadeca-9,12-dienoylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)27-22-19-18-21(20-26-22)24(25)29/h6-7,9-10,18-20H,2-5,8,11-17H2,1H3,(H2,25,29)(H,26,27,28) |
Clave InChI |
OXOHUGQJXCYFCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=NC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
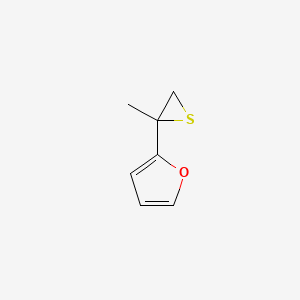

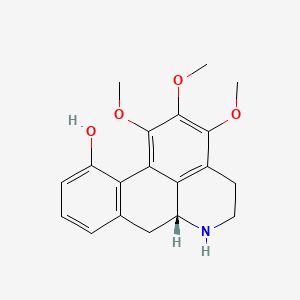
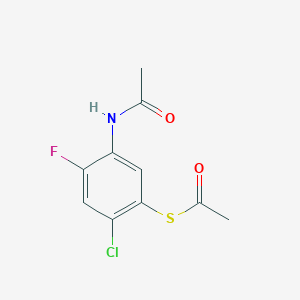
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)

![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
